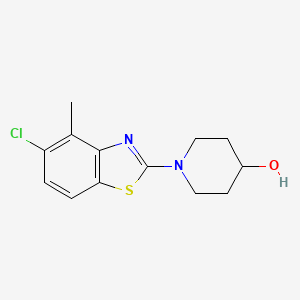![molecular formula C15H22N4O2S B6444495 N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640873-26-1](/img/structure/B6444495.png)
N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide, or CPPS for short, is a cyclic sulfonamide derivative of piperidine and pyrimidine. CPPS is a versatile compound used in a variety of scientific research applications, including drug development and medicinal chemistry. It is also used as a starting material in the synthesis of a variety of compounds, including drugs and pharmaceuticals. CPPS has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
CPPS has been used in a variety of scientific research applications. It is often used as a starting material in the synthesis of drugs and pharmaceuticals. It is also used in medicinal chemistry and drug development, as it can be used to synthesize a variety of compounds. CPPS has also been used in the synthesis of peptides, as well as in the study of enzyme inhibitors and receptor binding.
Mecanismo De Acción
CPPS has been found to have a number of biochemical and physiological effects. The exact mechanism of action is still not fully understood, but it is believed that CPPS binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. It is also believed that CPPS may interfere with the action of certain enzymes, which can lead to changes in the body's physiology.
Biochemical and Physiological Effects
CPPS has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the COX-2 enzyme, which is involved in inflammation. CPPS has also been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been found to have anti-microbial and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPS is a versatile compound that can be used in a variety of scientific research applications. It is relatively easy to synthesize, and the yield is usually high. However, CPPS is not always stable in the presence of oxygen, so it must be stored in an anaerobic environment. It is also not soluble in water, so it must be dissolved in an appropriate solvent before use.
Direcciones Futuras
CPPS has a wide range of potential future applications. It could be used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme inhibitors and receptor binding. It could also be used in the synthesis of peptides and other compounds. Additionally, CPPS could be used in the study of its biochemical and physiological effects, as well as its potential therapeutic applications.
Métodos De Síntesis
CPPS can be synthesized in two main ways. The first is by the cyclization of N-acyl-3-piperidinopropanesulfonamide using a Grignard reagent, followed by an acid-catalyzed cyclization. The second method is the condensation of 1-methyl-4-aminopyrimidine and 3-piperidinopropanesulfonamide in the presence of an acid catalyst. Both methods are simple and efficient, and the yield is usually high.
Propiedades
IUPAC Name |
N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c20-22(21,13-5-6-13)18-12-2-1-7-19(9-12)15-8-14(11-3-4-11)16-10-17-15/h8,10-13,18H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYSJBNIOKSHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)NS(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444422.png)
![3-chloro-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444428.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444433.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444438.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444441.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444442.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444448.png)
![1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one](/img/structure/B6444451.png)
![1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B6444453.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444464.png)
![N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444478.png)
![6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6444480.png)
